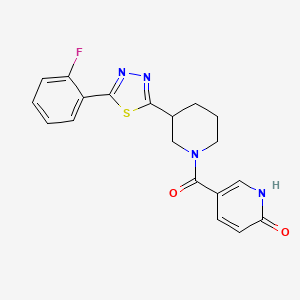
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a fluorinated benzene ring, a thiadiazole moiety, and a pyridone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several steps:
Formation of 2-fluorophenyl-1,3,4-thiadiazole: : This typically involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole in the presence of a dehydrating agent like phosphorus pentachloride.
Piperidine Derivatization: : The 2-fluorophenyl-1,3,4-thiadiazole is then reacted with piperidine in the presence of an activating agent such as oxalyl chloride, forming the intermediate.
Carbonylation: : This intermediate is treated with phosgene or a phosgene equivalent to introduce the carbonyl group, followed by a cyclization reaction to form the pyridin-2(1H)-one core.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be used to ensure better control over reaction conditions and yield. Catalysts and automation in reagent addition can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The fluorinated benzene ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the fluorine.
Oxidation and Reduction: : The thiadiazole and piperidinyl moieties can undergo redox reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization: : Intramolecular cyclization involving the pyridine and carbonyl functionalities to stabilize the structure under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : NaH, DMF
Oxidation: : H₂O₂, AcOH
Reduction: : NaBH₄, MeOH
Cyclization: : NaOH, EtOH
Scientific Research Applications
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one has diverse scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exhibits its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with active sites compatible with its functional groups.
Pathways Involved: : Inhibitory action on certain biochemical pathways, such as those involved in inflammation or cell proliferation, depending on the structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-1,3,4-thiadiazole: : Shares the thiadiazole core but lacks the piperidinyl and pyridinone extensions.
5-(2-Fluorophenyl)-1,3,4-thiadiazole: : Similar, but different functional group positioning alters its chemical properties.
Uniqueness
The combination of fluorophenyl, thiadiazole, piperidinyl, and pyridinone moieties in one molecule provides a multifaceted approach to interacting with biological and chemical systems, which is not observed in simpler analogs.
This compound stands out due to its complex structure, offering versatile applications and interactions in scientific research.
Properties
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-6-2-1-5-14(15)18-23-22-17(27-18)13-4-3-9-24(11-13)19(26)12-7-8-16(25)21-10-12/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLMGYPAGVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














